B1580201 L-CYSTEINE-N-FMOC, S-TRITYL (13C3; 15N)

L-CYSTEINE-N-FMOC, S-TRITYL (13C3; 15N)

Cat. No.: B1580201
M. Wt: 590.69
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Stable Isotopes in Biomolecular Research

Stable isotopes have established themselves as indispensable tools in biomolecular research, providing researchers with the ability to trace molecular pathways and quantify biological processes with exceptional precision and accuracy. The fundamental principle underlying stable isotope applications rests on their identical chemical behavior compared to their natural abundance counterparts, while possessing distinct mass signatures that enable analytical discrimination through mass spectrometry and nuclear magnetic resonance techniques. This unique combination of chemical equivalence and analytical distinction has made stable isotopes particularly valuable for metabolic studies, protein quantitation, and structural biology investigations.

The application of stable isotopes in nutritional and metabolic research has demonstrated their safety and efficacy across diverse experimental conditions and research populations. Studies have consistently shown that stable isotopes such as deuterium, oxygen-18, carbon-13, and nitrogen-15 can be administered safely at the low enrichment levels used in human studies, with no adverse biological or physiological effects reported. The isotope effect, which represents the primary theoretical concern regarding stable isotope safety, shows its greatest magnitude with deuterium at a value of 18, while other commonly used isotopes exhibit significantly lower isotope effects, ensuring minimal interference with normal biological processes.

Mass spectrometry-based applications have particularly benefited from stable isotope labeling strategies, as the unique mass signatures enable precise quantification of target molecules in complex biological matrices. The incorporation of carbon-13 and nitrogen-15 isotopes into amino acids creates mass shifts that are readily detectable by modern mass spectrometry instrumentation, allowing for accurate quantitation even in trace amounts. This enhanced detection sensitivity proves especially valuable in proteomics applications where protein abundance may vary significantly across different experimental conditions or biological samples.

Nuclear magnetic resonance spectroscopy represents another major application area where stable isotope labeling provides critical advantages for structural biology investigations. The incorporation of carbon-13 and nitrogen-15 isotopes into proteins enables high-resolution structure determination by reducing spectral complexity and providing additional nuclear magnetic resonance active nuclei for structural constraint generation. These isotopic labels serve as molecular probes that allow researchers to examine protein folding, dynamics, and interactions with unprecedented detail and precision.

Structural and Functional Significance of Cysteine in Peptides

Cysteine occupies a uniquely important position among the twenty standard amino acids due to its distinctive thiol-containing side chain, which enables the formation of disulfide bonds that are fundamental to protein structure and stability. The thiol group of cysteine possesses exceptional reactivity, allowing for oxidative coupling with other cysteine residues to form covalent disulfide linkages that serve as critical structural elements in peptides and proteins. These disulfide bonds represent the only naturally occurring covalent cross-links between polypeptide chains, providing stabilization that extends far beyond the non-covalent interactions typically responsible for protein structure maintenance.

The formation of disulfide bonds involves a two-electron oxidation process that converts the reduced sulfhydryl groups of cysteine residues into oxidized cystine linkages through covalent bond formation between sulfur atoms. This process can occur both intramolecularly, creating structural constraints within a single polypeptide chain, and intermolecularly, forming covalent linkages between separate protein molecules. The biological significance of these disulfide bonds extends beyond mere structural stabilization, as they play crucial roles in protein folding pathways, conformational stability, and functional regulation across diverse biological systems.

Research has demonstrated that disulfide bonds contribute significantly to the stabilization of protein tertiary and quaternary structures, particularly in extracellular and secreted proteins where the oxidizing environment facilitates disulfide formation. The endoplasmic reticulum provides the specialized cellular environment necessary for proper disulfide bond formation, containing enzymes such as protein disulfide isomerase that catalyze and regulate the disulfide formation process. These enzymatic systems ensure that disulfide bonds form in the correct patterns to achieve native protein conformations essential for biological activity.

The structural impact of disulfide bonds extends to their influence on protein secondary structure elements, where they can stabilize alpha helices, beta sheets, and other structural motifs through strategic cross-linking. In protein tertiary structure, disulfide bonds create rigid connections that maintain three-dimensional architecture and prevent unfolding under physiological conditions. The distance constraints imposed by disulfide bonds require that participating cysteine residues be positioned approximately 12.2 Angstroms apart for successful linkage formation, creating specific geometric requirements that influence protein folding pathways.

Functional significance of cysteine and disulfide bonds manifests particularly clearly in enzyme systems where these structural elements contribute to active site stability and catalytic efficiency. Many enzymes rely on disulfide bonds to maintain proper active site geometry, ensuring that catalytic residues remain in optimal positions for substrate binding and chemical transformation. Similarly, antibody molecules depend on disulfide bonds for maintaining the structural integrity of antigen-binding sites, demonstrating the critical role these covalent linkages play in molecular recognition processes.

Design Rationale for N-Fluorenylmethoxycarbonyl/S-Trityl Protection in Cysteine Derivatives

The selection of fluorenylmethoxycarbonyl and trityl protecting groups for cysteine derivatives represents a carefully considered strategy that addresses the unique chemical challenges posed by the dual reactivity of cysteine's amino and thiol functional groups. The fluorenylmethoxycarbonyl protecting group provides base-labile protection for the amino group that is compatible with solid-phase peptide synthesis methodologies while maintaining stability under acidic conditions. This selectivity proves essential for peptide synthesis protocols where sequential deprotection and coupling reactions must proceed without interference from premature protecting group removal or unwanted side reactions.

The trityl protecting group offers complementary protection for the highly reactive thiol functionality of cysteine, providing acid-labile protection that can be selectively removed under trifluoroacetic acid treatment conditions. This protection strategy prevents unwanted oxidation of the thiol group during peptide assembly while allowing for controlled deprotection and subsequent disulfide bond formation under appropriate conditions. The combination of fluorenylmethoxycarbonyl and trityl protection creates orthogonal protecting group strategies that enable selective manipulation of each functional group independently during synthetic procedures.

Solid-phase peptide synthesis applications particularly benefit from the fluorenylmethoxycarbonyl/trityl protection combination because the fluorenylmethoxycarbonyl group can be removed with piperidine solutions without disturbing the acid-labile linkage between the growing peptide and the solid support resin. The rapid deprotection kinetics of fluorenylmethoxycarbonyl groups, with an approximate half-life of six seconds in twenty percent piperidine solutions, enables efficient synthetic cycles while minimizing exposure times that could lead to side reactions. The formation of dibenzofulvene byproducts during fluorenylmethoxycarbonyl deprotection provides a convenient ultraviolet-active marker for monitoring reaction progress and optimizing synthetic conditions.

The trityl protecting group demonstrates particular utility for routine synthesis of cysteinyl peptides containing free thiol groups, as it remains stable throughout the peptide assembly process but is readily cleaved during final trifluoroacetic acid treatment. This allows peptides to be initially obtained in reduced monomeric form, providing flexibility for subsequent oxidative folding to form desired disulfide bond patterns. The acid-labile nature of trityl protection ensures compatibility with standard cleavage procedures while providing robust protection against unwanted oxidation during synthesis.

Table 1: Protecting Group Properties for Cysteine Derivatives

Protecting Group Target Functionality Cleavage Conditions Stability Profile Synthetic Applications
Fluorenylmethoxycarbonyl Amino Group 20% Piperidine/Dimethylformamide Acid-stable, Base-labile Solid-phase peptide synthesis
Trityl Thiol Group Trifluoroacetic acid Base-stable, Acid-labile Routine cysteine protection
Acetamidomethyl Thiol Group Iodine oxidation Acid/Base stable Multiple disulfide formation
4-Methoxybenzyl Thiol Group Strong acids/Oxidative conditions Enhanced stability Specialized applications

The isotopic labeling with carbon-13 and nitrogen-15 adds an additional layer of sophistication to this protection strategy by enabling mass spectrometry-based quantitation and nuclear magnetic resonance spectroscopy applications. The incorporation of these stable isotopes creates mass shifts of M+4 (three carbon-13 plus one nitrogen-15) that are readily detectable by modern analytical instrumentation. This isotopic signature allows for precise quantification of the protected amino acid and its incorporation into target peptides, providing quantitative analytical capabilities that complement the synthetic utility of the protecting group strategy.

Chemical purity specifications for L-Cysteine-N-fluorenylmethoxycarbonyl, S-trityl (¹³C₃; ¹⁵N) typically require ninety-five percent chemical purity with ninety-nine percent isotopic enrichment for both carbon-13 and nitrogen-15 labels. These stringent purity requirements ensure optimal performance in both synthetic applications and analytical measurements, minimizing interference from unlabeled contaminants that could compromise quantitative accuracy. The molecular weight of 589.7 daltons for the isotopically labeled derivative represents a mass shift that is easily distinguished from the unlabeled compound, enabling precise analytical discrimination in complex biological samples.

Properties

Molecular Weight

590.69

Purity

98%

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

One of the primary applications of L-Cysteine-N-Fmoc, S-trityl is in peptide synthesis . The Fmoc group serves as a protecting group for the amino acid's reactive thiol side chain, allowing for selective modifications without interfering with other functional groups in the peptide chain. This property is crucial for:

  • Solid-Phase Peptide Synthesis (SPPS) : The compound is used as a standard derivative in SPPS techniques, facilitating the assembly of peptides with high fidelity and efficiency .
  • Synthesis of Functionalized Peptides : It aids in creating mono- and bi-functionalized peptides that can be used in targeted therapeutic applications, such as cancer treatment .

Drug Development

L-Cysteine-N-Fmoc, S-trityl plays a significant role in drug development , particularly in the formulation of peptide-based drugs. Its applications include:

  • Targeting Specific Receptors : The compound is instrumental in synthesizing peptides that can selectively bind to specific receptors or enzymes, enhancing drug efficacy and stability .
  • Development of Anticancer Agents : Researchers are exploring its use in synthesizing peptides that inhibit cancer cell growth, providing new avenues for cancer therapeutics .

Bioconjugation

In the realm of bioconjugation , L-Cysteine-N-Fmoc, S-trityl is utilized to link peptides to various biomolecules. This capability is essential for:

  • Creating Targeted Therapies : By conjugating peptides to antibodies or other therapeutic agents, researchers can develop more effective treatments that specifically target diseased cells .
  • Diagnostics : The compound aids in the development of diagnostic tools by facilitating the attachment of peptides to imaging agents or sensors .

Protein Engineering

The compound is also valuable in protein engineering , where it contributes to:

  • Designing Novel Proteins : L-Cysteine-N-Fmoc, S-trityl allows scientists to engineer proteins with enhanced properties such as increased stability or improved binding affinity .
  • Studying Protein Dynamics : The incorporation of stable isotopes (13C and 15N) enables advanced NMR studies that provide insights into protein conformations and dynamics .

Applications in Proteomics

In proteomics, L-Cysteine-N-Fmoc, S-trityl is employed for:

  • Isotope Labeling : It is used to synthesize isotope-labeled peptides for mass spectrometry-based protein quantitation, facilitating accurate analysis of protein expression levels .
  • Structural Studies : The stable isotopes enable detailed structural studies through NMR spectroscopy, enhancing our understanding of protein interactions and functions .

Summary Table of Applications

Application AreaSpecific Uses
Peptide SynthesisSPPS, functionalized peptide synthesis
Drug DevelopmentTargeting receptors, anticancer agents
BioconjugationTargeted therapies, diagnostics
Protein EngineeringNovel protein design, studying dynamics
ProteomicsIsotope labeling for quantitation, structural studies

Case Study 1: Anticancer Peptide Development

Research has demonstrated the efficacy of peptides synthesized using L-Cysteine-N-Fmoc, S-trityl in inhibiting tumor growth by specifically targeting angiogenic pathways. These studies highlight the potential for developing novel cancer therapies based on this compound.

Case Study 2: NMR Spectroscopy Advancements

The use of L-Cysteine-N-Fmoc, S-trityl labeled with stable isotopes has significantly advanced NMR spectroscopy techniques. Researchers have achieved greater resolution and accuracy in determining protein structures and dynamics through innovative experimental designs utilizing this compound.

Comparison with Similar Compounds

Key Specifications :

Property Value Source
CAS Number (unlabeled) 103213-32-7
Molecular Formula C37H31^13C3N15O4S
Purity ≥98% (HPLC)
Isotopic Enrichment 97–99% 13C; 97–99% 15N
Isotopic Variants of L-Cysteine-N-Fmoc, S-Trityl

The isotopic labeling pattern distinguishes this compound from analogs:

Compound Name Isotopes Purity Applications Key References
L-Cysteine-N-Fmoc, S-Trityl (13C3;15N) 13C3, 15N ≥98% NMR, metabolic studies
L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) Deuterium (D2) 98% Mass spectrometry, kinetic studies
[15N]-L-Cysteine, S-p-Mebz 15N 98% Targeted proteomics
  • Advantage of 13C3;15N labeling : Simultaneous 13C and 15N enrichment enhances sensitivity in heteronuclear NMR experiments, enabling precise tracking of protein folding and interactions . In contrast, deuterated analogs (e.g., D2) are preferred for mass spectrometry due to their distinct mass shifts .
Protection Group Variations

The choice of protecting groups impacts synthetic utility and stability:

Compound Name Protection Groups Stability Orthogonality Key References
L-Cysteine-N-Fmoc, S-Trityl Fmoc (N), Trityl (S) Acid-labile S-Trityl Compatible with Acm, tBu
L-Cysteine-N-Boc, S-Benzyl Boc (N), Benzyl (S) Base-sensitive Boc Limited orthogonality
L-Cysteine-N-Acetyl Acetyl (N), Unprotected Unprotected thiol prone to oxidation Requires in-situ protection
  • S-Trityl superiority : The S-Trityl group is selectively removed under mild acidic conditions (e.g., 1% trifluoroacetic acid), preserving acid-stable protections like Acm or tert-butyl (tBu) . This contrasts with S-Benzyl, which requires harsher conditions (e.g., HF) incompatible with Fmoc-based SPPS .

Eg5/KSP Inhibition :

  • S-Trityl-L-cysteine derivatives (e.g., STLC) exhibit 10–100× higher potency than Monastrol in inhibiting kinesin Eg5, a mitotic spindle protein .
  • Mechanistic advantage : The Trityl group enhances hydrophobic interactions with Eg5’s allosteric pocket, as demonstrated by affinity matrix pull-down assays .

Preparation Methods

General Synthetic Strategy

The preparation of L-Cysteine-N-Fmoc, S-trityl (13C3; 15N) involves:

  • Isotopic labeling of the cysteine backbone with 13C and 15N.
  • Protection of the amino group with the Fmoc group.
  • Protection of the thiol group with the trityl group.
  • Purification to achieve high chemical and enantiomeric purity.

The isotopic labeling is typically introduced at the amino acid synthesis stage or by using commercially available isotopically labeled cysteine precursors.

Stepwise Synthesis of S-Trityl-L-Cysteine Amide (Key Intermediate)

A patented synthetic method for S-trityl-L-cysteine amide, a crucial intermediate in the preparation of the Fmoc-protected derivative, involves the following steps to minimize racemization and maximize enantiomeric purity:

Step Description Conditions
1 Activation of (+)-S-trityl-L-cysteine with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) followed by ammonia water addition to form compound 1 Reaction temperature: 15–35 °C; Time: 4 h
2 Reaction of compound 1 with piperidine in N,N-dimethylformamide (DMF) to yield compound 2 Temperature: 20–30 °C
3 Formation of salt by dissolving compound 2 in ethyl acetate and adding L-dibenzoyl tartaric acid, followed by alkalization with saturated sodium bicarbonate to obtain pure compound 3 Temperature: 40–60 °C

This method achieves an enantiomeric excess (ee) greater than 99.0%, significantly reducing racemization compared to previous methods.

Fmoc Protection of S-Trityl-L-Cysteine

The Fmoc group is introduced typically via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or by using symmetrical anhydride or DIPCDI/HOBt activation methods to minimize racemization:

  • Activation : The carboxyl group of S-trityl-L-cysteine is activated using DIPCDI (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Fmoc Introduction : Fmoc-Cl reacts with the amino group under mild basic conditions to form the N-Fmoc protected product.
  • Purification : The product is purified by crystallization or chromatography to ensure chemical purity (~98%) and isotopic integrity.

This approach is preferred over uronium or phosphonium reagents (e.g., HBTU) to avoid enantiomerization during coupling.

Isotopic Labeling Considerations

  • The isotopic enrichment of 13C at the three carbon positions and 15N at the amino nitrogen is achieved by sourcing isotopically labeled cysteine precursors or by biosynthetic incorporation during amino acid production.
  • The labeled cysteine is then subjected to the protection steps described above.
  • Quality control includes verification of isotopic enrichment (typically >99%) via mass spectrometry and NMR spectroscopy.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature Time Outcome/Notes
Activation of S-trityl-L-cysteine CDI in THF, then ammonia water 15–35 °C 4 hours Formation of compound 1
Reaction with piperidine Piperidine in DMF 20–30 °C Not specified Formation of compound 2
Salt formation and purification L-dibenzoyl tartaric acid in ethyl acetate, alkalization with NaHCO3 40–60 °C Not specified Pure compound 3 with >99% ee
Fmoc protection Fmoc-Cl or symmetrical anhydride with DIPCDI/HOBt Room temperature Not specified N-Fmoc protection with minimized racemization
Purification Crystallization or chromatography Ambient Not specified Chemical purity ~98%, isotopic purity >99%

Research Findings and Analytical Data

  • The synthetic method described achieves high enantiomeric purity (>99% ee), critical for biological and analytical applications.
  • Chemical purity is typically around 98%, suitable for biomolecular NMR and proteomics applications.
  • The compound is stable when stored refrigerated (-5 °C to 5 °C) and protected from moisture.
  • Optical rotation and melting point data confirm the identity and purity of the compound: melting point 170–173 °C; optical rotation [α]20/D +16.0 ± 2° (c = 1% in THF).
  • Solubility in organic solvents facilitates its use in peptide synthesis and conjugation reactions.

Q & A

How is L-Cysteine-N-FMOC, S-Trityl (13C3; 15N) synthesized and purified for use in peptide research?

Level: Basic
Methodological Answer:
The compound is synthesized by introducing stable isotopes (13C3 and 15N) during the precursor stage, followed by sequential protection of the amino group with FMOC (9-fluorenylmethyloxycarbonyl) and the thiol group with trityl (triphenylmethyl). The isotopic labeling is typically achieved using 13C-enriched carbon sources and 15N-containing reagents (e.g., ammonium chloride) during cysteine backbone synthesis. Purification involves reversed-phase HPLC or flash chromatography to achieve ≥97% chemical purity and ≥98% isotopic enrichment . Post-synthesis, the compound is lyophilized and stored under inert conditions to prevent oxidation.

What storage conditions are recommended for maintaining the stability of L-Cysteine-N-FMOC, S-Trityl (13C3; 15N)?

Level: Basic
Methodological Answer:
The compound must be stored at 0–6°C in airtight, light-protected containers under nitrogen or argon to prevent degradation of the FMOC and trityl groups. Moisture-sensitive handling is critical; desiccants should be used in storage vials. Stability tests indicate negligible decomposition (<2%) over six months under these conditions .

How can researchers verify the isotopic integrity and positional specificity of 13C3 and 15N labels using mass spectrometry (MS) and NMR?

Level: Advanced
Methodological Answer:

  • High-Resolution MS: Electrospray ionization (ESI)-Orbitrap MS quantifies isotopic enrichment (≥98% for 13C3 and 15N) by comparing the mass shift of the labeled compound to its unlabeled counterpart (e.g., m/z 586 → 589 for 13C3/15N) .
  • NMR Spectroscopy: 13C-NMR confirms positional specificity of 13C3 labeling (e.g., carbons adjacent to the thiol group), while 15N-NMR detects isotopic incorporation in the amino group. Cross-validation with 2D HSQC spectra resolves ambiguities in labeling sites .

What experimental strategies mitigate isotopic dilution effects in metabolic tracing studies using this compound?

Level: Advanced
Methodological Answer:
Isotopic dilution can arise from natural abundance isotopes or unlabeled metabolites. To mitigate:

  • Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish labeled and unlabeled species.
  • Apply correction factors for natural isotope abundance (e.g., 1.1% 13C in unlabeled samples) using software like IsoCor .
  • Supplement cell cultures or reaction buffers with excess labeled compound (≥10× endogenous levels) to ensure detectable signal-to-noise ratios .

What are the primary applications of this compound in studying cysteine-dependent enzymatic mechanisms?

Level: Basic
Methodological Answer:
The compound is used to:

  • Synthesize isotopically labeled peptides for enzyme kinetics (e.g., cysteine proteases like caspases) via solid-phase peptide synthesis (SPPS).
  • Track sulfur and nitrogen metabolism in isotopic flux studies , leveraging the dual 13C3/15N labels to map metabolic pathways .
  • Investigate redox-active cysteine residues in proteins using HYSCORE spectroscopy , where 13C/15N hyperfine couplings reveal electronic environments .

How does dual 13C3 and 15N labeling facilitate simultaneous tracking of carbon and nitrogen metabolic fates in proteomic studies?

Level: Advanced
Methodological Answer:
The dual labels enable parallel tracing of carbon skeletons (via 13C3) and nitrogen incorporation (via 15N) into peptides or metabolites. For example:

  • Tandem MS identifies 13C3-labeled fragments in collision-induced dissociation (CID) spectra, while 15N labels shift peptide isotope distributions.
  • Stable isotope-resolved metabolomics (SIRM) quantifies label incorporation into downstream metabolites (e.g., glutathione) using GC- or LC-MS .

What analytical techniques are recommended for assessing purity and isotopic enrichment?

Level: Basic
Methodological Answer:

  • HPLC with UV detection (220–280 nm) confirms chemical purity (≥97%) by resolving FMOC/trityl-protected cysteine from deprotected byproducts .
  • Isotopic enrichment is validated via elemental analyzer-isotope ratio MS (EA-IRMS) for bulk 13C/15N content or MALDI-TOF for site-specific verification .

How does the trityl group influence reactivity in solid-phase peptide synthesis compared to other thiol-protecting groups?

Level: Advanced
Methodological Answer:
The trityl group provides acid-labile protection , enabling selective deprotection with trifluoroacetic acid (TFA) while retaining FMOC stability under basic conditions. Unlike acetamidomethyl (Acm) or tert-butylthio (StBu) groups, trityl:

  • Minimizes disulfide scrambling during SPPS due to steric bulk.
  • Requires silver nitrate or iodine for mild oxidative removal, preserving 13C/15N labels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.